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Compound of Interest

Compound Name: 7-Bromofuro[3,2-b]pyridine

Cat. No.: B13012966

Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the

Nomenclature, Synthesis, and Potential Applications of a Key Heterocyclic Scaffold.

The furo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry,

recognized for its "privileged" structure that imparts a wide array of biological activities to its

derivatives. This guide focuses on a specific, yet potentially pivotal derivative: 7-
Bromofuro[3,2-b]pyridine. While this particular isomer is not widely cataloged, its structural

motifs suggest considerable potential in the landscape of drug discovery and development.

This document provides a comprehensive overview of its nomenclature, a plausible synthetic

pathway, and its anticipated applications based on the activities of structurally related

compounds.

Chemical Identity and Nomenclature
A precise understanding of a molecule's name and its corresponding unique identifier is

fundamental for scientific communication and procurement.
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A definitive Chemical Abstracts Service (CAS) number for 7-Bromofuro[3,2-b]pyridine is not

readily available in public databases, suggesting it may be a novel or less-common research

chemical. However, the existence of closely related structures, such as 7-bromofuro[3,2-
b]pyridine-5-carboxylic acid (CAS No. 2227206-00-8), validates the feasibility and interest in

the 7-bromo-substituted furo[3,2-b]pyridine scaffold. Researchers interested in this specific

molecule may need to pursue custom synthesis.

IUPAC Nomenclature
The systematic name, 7-Bromofuro[3,2-b]pyridine, is derived from the IUPAC (International

Union of Pure and Applied Chemistry) rules for naming fused heterocyclic systems.[1][2][3] The

nomenclature can be deconstructed as follows:

Parent Heterocycle: The core structure is a furan ring fused to a pyridine ring. According to

IUPAC priority rules, the larger heterocyclic ring, pyridine, is typically considered the base

component.[4]

Fusion Descriptor: The term "furo" indicates the fusion of a furan ring. The "[3,2-b]" descriptor

specifies the nature of the fusion. The numbers '3,2' denote the sides of the furan ring

involved in the fusion, and the letter 'b' indicates the face of the pyridine ring to which it is

fused.

Numbering: The numbering of the fused ring system follows a specific set of rules to ensure

the heteroatoms are assigned the lowest possible locants. For furo[3,2-b]pyridine, the

numbering starts from the atom adjacent to the bridgehead and proceeds around the ring.

Substitution: The "7-Bromo" prefix indicates that a bromine atom is attached to the 7th

position of the furo[3,2-b]pyridine ring system.

Synthesis and Characterization
The synthesis of the furo[3,2-b]pyridine scaffold can be achieved through various strategies,

with the Sonogashira coupling followed by an intramolecular cyclization being a prominent and

versatile method.[5] This approach allows for the construction of the furan ring onto a pre-

functionalized pyridine core.
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A plausible and efficient route to 7-Bromofuro[3,2-b]pyridine is proposed to start from a

suitably substituted bromopyridine. The key steps involve a palladium- and copper-cocatalyzed

Sonogashira cross-coupling reaction followed by an intramolecular cyclization

(heteroannulation).[2][5]
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Caption: Proposed synthetic pathway for 7-Bromofuro[3,2-b]pyridine.

Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of a furo[3,2-b]pyridine

derivative, adapted from established methodologies for similar scaffolds.[5] This can serve as a

foundational procedure for the synthesis of 7-Bromofuro[3,2-b]pyridine, with the

understanding that optimization of reagents and conditions may be necessary.

Step 1: Sonogashira Cross-Coupling

To a solution of the starting dihalopyridine (e.g., a 2-hydroxy-3-bromo-chloropyridine

derivative) (1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine), add the

palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) dropwise to the reaction

mixture.
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Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and filter off the catalyst.

Concentrate the filtrate under reduced pressure and purify the crude product by column

chromatography on silica gel to yield the alkynylpyridine intermediate.

Step 2: Deprotection and Intramolecular Cyclization

Dissolve the silyl-protected alkynylpyridine intermediate from the previous step in a suitable

solvent such as methanol.

Add a base (e.g., potassium carbonate) and stir the mixture at room temperature to effect the

desilylation.

The subsequent intramolecular cyclization to form the furan ring can often be induced by

heating the reaction mixture.

Monitor the reaction by TLC or LC-MS.

Once the reaction is complete, neutralize the mixture and extract the product with an organic

solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the final product, 7-Bromofuro[3,2-b]pyridine, by column chromatography or

recrystallization.

Characterization: The structure and purity of the synthesized 7-Bromofuro[3,2-b]pyridine
should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass

spectrometry, and elemental analysis.

Potential Applications in Drug Discovery
The strategic placement of a bromine atom on the furo[3,2-b]pyridine scaffold can significantly

influence its physicochemical properties and biological activity. Bromine can act as a
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bioisostere for other groups, enhance binding affinity through halogen bonding, and modulate

the metabolic stability of the molecule.[6][7] Based on the known activities of related

compounds, 7-Bromofuro[3,2-b]pyridine is a promising candidate for investigation in several

therapeutic areas.

Anticancer Activity
The furo[3,2-b]pyridine scaffold is a core component of molecules with demonstrated

anticancer properties.[4][8] These compounds often exert their effects by inhibiting key cellular

signaling pathways that are dysregulated in cancer.

Kinase Inhibition: Derivatives of furo[3,2-b]pyridine have been identified as potent inhibitors

of various protein kinases, which are critical regulators of cell growth, proliferation, and

survival.[9] The introduction of a bromine atom could enhance the inhibitory activity and

selectivity towards specific kinases implicated in cancer.

Cytotoxicity: Brominated pyridine derivatives have shown cytotoxic effects against a range of

cancer cell lines.[6][7] 7-Bromofuro[3,2-b]pyridine could be evaluated for its

antiproliferative activity against various cancer cell types.

Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial

agents. Brominated heterocyclic compounds have a history of potent antimicrobial activity.[10]

Antibacterial and Antifungal Potential: The furo[3,2-b]pyridine nucleus, when appropriately

substituted, may exhibit activity against various bacterial and fungal strains. The lipophilicity

conferred by the bromine atom could enhance membrane permeability, a crucial factor for

antimicrobial efficacy.

Experimental Workflow for Biological Evaluation
For researchers aiming to explore the therapeutic potential of 7-Bromofuro[3,2-b]pyridine, a

structured biological evaluation workflow is essential.
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Caption: A logical workflow for the biological evaluation of 7-Bromofuro[3,2-b]pyridine.

Conclusion
While 7-Bromofuro[3,2-b]pyridine may not be a readily available compound, its chemical

structure, rooted in the versatile furo[3,2-b]pyridine scaffold and featuring a strategically placed

bromine atom, presents a compelling case for its synthesis and biological evaluation. The

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b13012966/docs?utm_src=pdf-body-img#7-bromofuro-3-2-b-pyridine-a-technical-guide-for-advanced-research
https://www.benchchem.com/product/b13012966/docs?utm_src=pdf-body#7-bromofuro-3-2-b-pyridine-a-technical-guide-for-advanced-research
https://www.benchchem.com/product/b13012966/docs?utm_src=pdf-body#7-bromofuro-3-2-b-pyridine-a-technical-guide-for-advanced-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13012966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


insights and protocols provided in this technical guide are intended to empower researchers in

their quest to unlock the therapeutic potential of this and related heterocyclic compounds,

ultimately contributing to the advancement of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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